molecular formula C10H19NO2 B12611553 [(2S)-Piperidin-2-yl]methyl butanoate CAS No. 647021-16-7

[(2S)-Piperidin-2-yl]methyl butanoate

Cat. No.: B12611553
CAS No.: 647021-16-7
M. Wt: 185.26 g/mol
InChI Key: IELZVUTXZQTIRM-VIFPVBQESA-N
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Description

[(2S)-Piperidin-2-yl]methyl butanoate is an organic compound that belongs to the class of piperidine derivatives It is characterized by a piperidine ring attached to a butanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S)-Piperidin-2-yl]methyl butanoate typically involves the esterification of (2S)-piperidine-2-methanol with butanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

[(2S)-Piperidin-2-yl]methyl butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

[(2S)-Piperidin-2-yl]methyl butanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be utilized in the study of enzyme-substrate interactions and receptor binding studies.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2S)-Piperidin-2-yl]methyl butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2S)-Piperidin-2-yl]methyl butanoate is unique due to its specific structural features, such as the piperidine ring and the butanoate ester group. These features confer distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

CAS No.

647021-16-7

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

[(2S)-piperidin-2-yl]methyl butanoate

InChI

InChI=1S/C10H19NO2/c1-2-5-10(12)13-8-9-6-3-4-7-11-9/h9,11H,2-8H2,1H3/t9-/m0/s1

InChI Key

IELZVUTXZQTIRM-VIFPVBQESA-N

Isomeric SMILES

CCCC(=O)OC[C@@H]1CCCCN1

Canonical SMILES

CCCC(=O)OCC1CCCCN1

Origin of Product

United States

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